

5-Chloro-2-ethoxypyridin-4-ol safety data sheet (SDS)

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Compound of Interest

Compound Name: 5-Chloro-2-ethoxypyridin-4-ol

CAS No.: 856965-85-0

Cat. No.: B3289288

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Part 1: Executive Summary & Strategic Context

5-Chloro-2-ethoxypyridin-4-ol (CAS: 856965-85-0) is a specialized heterocyclic scaffold utilized primarily in the development of pharmaceuticals targeting enzymatic pathways, specifically as an analog precursor in the synthesis of dihydropyrimidine dehydrogenase (DPD) inhibitors (e.g., Gimeracil-class compounds) and COX-2 inhibitors.

Unlike standard commodity chemicals, this compound exhibits tautomeric complexity (4-hydroxypyridine \rightleftharpoons 4-pyridone) and possesses multiple reactive sites (C5-Cl, C4-OH, C2-Ethoxy). Its handling requires a nuanced understanding of halogenated pyridine chemistry to prevent inadvertent degradation or uncontrolled exothermic events during functionalization.

This guide moves beyond the static limitations of a standard Safety Data Sheet (SDS). It integrates GHS-compliant safety data with operational workflows, ensuring that researchers can not only handle the material safely but also maximize its stability and synthetic utility.

Part 2: Physicochemical Profile

The following data aggregates experimental and predicted values for CAS 856965-85-0.

| Property | Technical Specification |
|-------------------|--|
| Chemical Name | 5-Chloro-2-ethoxypyridin-4-ol |
| Synonyms | 5-Chloro-2-ethoxy-4-hydroxypyridine; 5-Chloro-2-ethoxy-4(1H)-pyridinone (Tautomer) |
| CAS Number | 856965-85-0 |
| Molecular Formula | C ₇ H ₈ ClNO ₂ |
| Molecular Weight | 173.60 g/mol |
| Physical State | Solid (Powder or Crystalline) |
| Color | White to Pale Yellow |
| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water (neutral pH) |
| pKa (Predicted) | ~6.5 - 7.5 (4-OH group) |
| Storage Condition | 2–8°C, Inert Atmosphere (Argon/Nitrogen), Protect from Light |

“

Critical Tautomer Note: In solution, this compound may exist in equilibrium with its pyridone form. This impacts NMR interpretation and nucleophilic substitution patterns. Always buffer NMR samples to a consistent pH to resolve tautomeric broadening.

Part 3: Hazard Identification & Risk Assessment

While specific toxicological data for this exact CAS is limited, structure-activity relationship (SAR) analysis with 5-chloro-2-hydroxypyridine analogs dictates the following Precautionary Safety Profile.

GHS Classification (Derived)

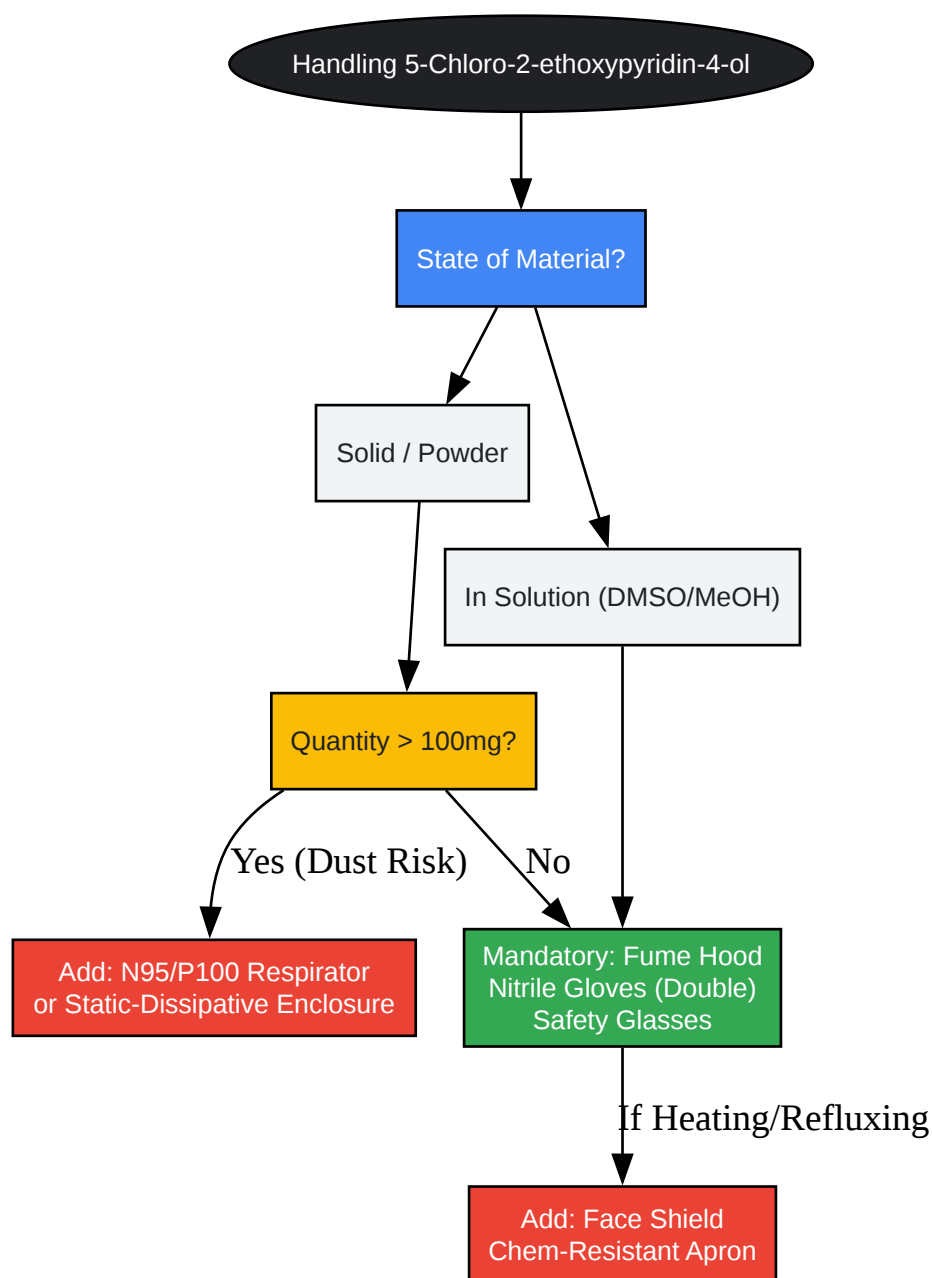
- Acute Toxicity, Oral: Category 4 (H302) – Harmful if swallowed.
- Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.
- Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.
- STOT-SE (Respiratory): Category 3 (H335) – May cause respiratory irritation.

Operational Risk Matrix

- Dust Explosion Hazard: Finely divided organic powders pose a deflagration risk. Use anti-static weighing boats and ground all equipment.
- Reactive Incompatibility: Incompatible with strong oxidizing agents (e.g., KMnO_4) and strong bases (which deprotonate the 4-OH, potentially altering reactivity).

Part 4: Visualization – Safety Decision Logic

The following diagram illustrates the decision-making process for PPE selection and handling based on the quantity and state of the material.



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Caption: Decision matrix for PPE selection based on physical state and quantity, prioritizing respiratory protection for bulk solids.

Part 5: Operational Protocols (Self-Validating)

Protocol A: Safe Reaction Setup (O-Alkylation Example)

Context: A common workflow involves alkylating the 4-OH group. This reaction generates hydrogen gas and heat, requiring strict control.

1. Preparation & Validation

- Purity Check: Dissolve 1 mg in DMSO-d₆. Check ¹H NMR for impurity peaks at δ 8.0–9.0 ppm (indicative of oxidation/degradation).
- System Setup: Flame-dry a 2-neck round bottom flask. Purge with Argon for 15 minutes. Causality: Moisture competes with the base (e.g., NaH), reducing yield and creating fire hazards.

2. Reagent Addition (The "Portion-Wise" Rule)

- Dissolve **5-Chloro-2-ethoxypyridin-4-ol** (1.0 eq) in anhydrous DMF.
- Cool to 0°C.
- Add Base (e.g., NaH, 1.2 eq) portion-wise over 10 minutes.
- Checkpoint: Observe bubbling (H₂ evolution). Do not proceed until bubbling ceases. This confirms deprotonation is complete and prevents pressure buildup.

3. Quenching & Disposal (The Critical Safety Step)

- Never pour water directly into the reaction mixture if excess base remains.
- Dilute with Ethyl Acetate first.
- Add Saturated Ammonium Chloride (aq) dropwise at 0°C.
- Validation: Check pH of the aqueous layer. It should be neutral to slightly acidic (pH 6-7).

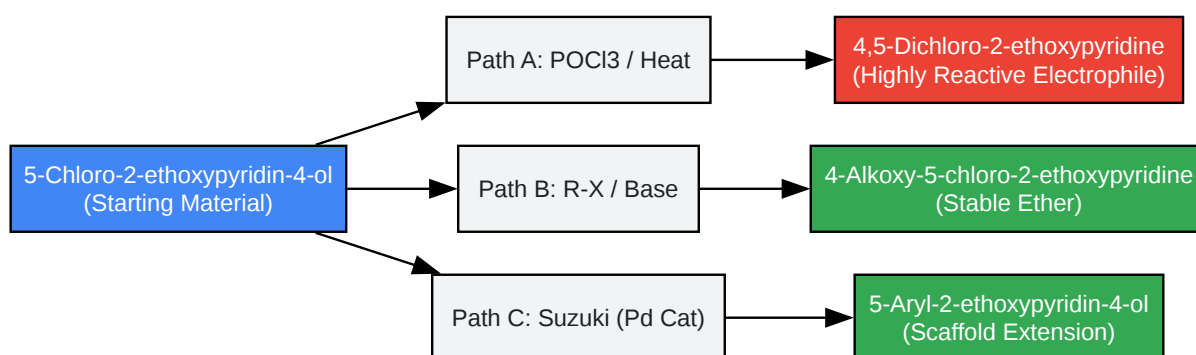
Protocol B: Emergency Response (Spill)

- Isolate: Evacuate the immediate area (10 ft radius).
- Protect: Don N95 mask and double nitrile gloves.

- Contain: Cover spill with a dry absorbent pad or vermiculite. Do not use water (spreads contamination).
- Clean: Sweep carefully into a sealable waste container. Wipe surface with 10% bleach, then water.

Part 6: Synthetic Utility & Pathway Visualization

Understanding the reactivity of the 5-Cl and 4-OH positions is crucial for safe experimental design. The 5-Cl position is deactivated but can participate in Suzuki couplings under specialized ligand conditions.



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Caption: Synthetic divergence pathways. Path A generates a corrosive intermediate requiring strict moisture exclusion.

Part 7: References

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